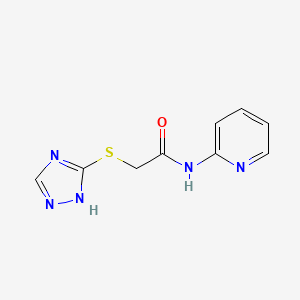
1-(2,4-dichlorobenzyl)-4-(3,5-dimethyl-1H-pyrazol-1-yl)-2(1H)-pyrimidinone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2,4-dichlorobenzyl)-4-(3,5-dimethyl-1H-pyrazol-1-yl)-2(1H)-pyrimidinone belongs to a class of compounds that have shown a wide range of biological activities. Compounds with pyrazolyl and pyrimidinone moieties, for instance, have been explored for their potential antimicrobial and anticancer properties, showcasing the significance of these chemical structures in medicinal chemistry.
Synthesis Analysis
The synthesis of related pyrazole and pyrimidine derivatives often involves multi-step chemical reactions starting from simple precursors. For example, a series of pyrazole derivatives have been synthesized from ethyl 4-amino-3-(4-chlorophenyl)-pyrazol-5-carboxylate, involving reactions characterized by IR, (1)H NMR, (13)CNMR, Mass spectra, and Elemental analysis to determine their structure (Hafez, El-Gazzar, & Al-Hussain, 2016).
Molecular Structure Analysis
The molecular structure of pyrazolo[3,4-d]pyrimidine derivatives, including substituents like dimethylpyrazolyl, has been elucidated using techniques such as high-resolution mass-spectrometry, 1H, 13C-NMR, and IR spectroscopy, providing insights into the arrangement of atoms and functional groups within these molecules (Ogurtsov & Rakitin, 2021).
Chemical Reactions and Properties
Pyrazolo[3,4-d]pyrimidinones undergo various chemical reactions, including nucleophilic substitutions that lead to a variety of derivatives with potential pharmacological activities. The reactivity of these compounds towards different reagents can result in the formation of novel compounds with unique properties (Katoh, Kondoh, & Ohkanda, 1996).
Physical Properties Analysis
The physical properties of these compounds, such as solubility, melting points, and crystalline structure, can be determined through standard laboratory techniques. These properties are essential for understanding the compound's behavior in various conditions and for the development of pharmaceutical formulations.
Chemical Properties Analysis
The chemical properties, including reactivity, stability, and interaction with biological molecules, are critical for drug development. For example, the inhibitory activity of pyrazolo[3,4-d]pyrimidines against specific enzymes or receptors can highlight their therapeutic potential (Ivachtchenko et al., 2011).
Wissenschaftliche Forschungsanwendungen
Antimicrobial and Anticancer Activities
A study by Hafez, El-Gazzar, and Al-Hussain (2016) synthesized a series of compounds related to 1-(2,4-dichlorobenzyl)-4-(3,5-dimethyl-1H-pyrazol-1-yl)-2(1H)-pyrimidinone, showing significant antimicrobial and higher anticancer activities compared to the reference drug doxorubicin. These compounds demonstrated both good to excellent antimicrobial activity and promising anticancer properties, suggesting their potential as therapeutic agents in treating infections and cancer (Hafez, El-Gazzar, & Al-Hussain, 2016).
Insecticidal and Antibacterial Potentials
Deohate and Palaspagar (2020) explored the insecticidal and antibacterial potentials of pyrimidine-linked pyrazole derivatives, including those related to the target compound. Their research found these compounds to exhibit notable activity against Pseudococcidae insects and selected microorganisms, highlighting their potential in agricultural and antibacterial applications (Deohate & Palaspagar, 2020).
Eigenschaften
IUPAC Name |
1-[(2,4-dichlorophenyl)methyl]-4-(3,5-dimethylpyrazol-1-yl)pyrimidin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14Cl2N4O/c1-10-7-11(2)22(20-10)15-5-6-21(16(23)19-15)9-12-3-4-13(17)8-14(12)18/h3-8H,9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BMEOIPBMYAMUNP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C2=NC(=O)N(C=C2)CC3=C(C=C(C=C3)Cl)Cl)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14Cl2N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2,4-dichlorobenzyl)-4-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-2(1H)-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-methyl-4-[(1S*,5R*)-1,3,3-trimethyl-6-azabicyclo[3.2.1]oct-6-yl]pyrido[2,3-d]pyrimidine](/img/structure/B5554013.png)

![3-fluoro-N-{[(2,4,6-trimethylpyridin-3-yl)amino]carbonyl}benzamide](/img/structure/B5554030.png)
![4-(1-benzyl-1H-imidazol-2-yl)-1-[(3-ethyl-1H-pyrazol-5-yl)carbonyl]piperidine](/img/structure/B5554042.png)
![3,4-dimethyl-N-(3-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)benzamide](/img/structure/B5554044.png)

![2,2'-[4,8-bis[(acetyloxy)imino][1,2,3]triazolo[4,5-f][1,2,3]benzotriazole-2,6(4H,8H)-diyl]diacetamide](/img/structure/B5554071.png)
![N-(4-methylphenyl)-N'-[4-(4-morpholinylcarbonyl)phenyl]urea](/img/structure/B5554078.png)
![N'-[4-(dimethylamino)benzylidene]-2-pyridinecarbohydrazide](/img/structure/B5554085.png)
![11-{[2-(dimethylamino)ethyl]amino}-2,3-dihydro-1H-cyclopenta[4,5]pyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B5554089.png)
![2-phenyl-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazin-2-ylmethyl)-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-amine dihydrochloride](/img/structure/B5554100.png)


![4-[4-(2-morpholin-4-yl-2-oxoethoxy)-1,2,5-thiadiazol-3-yl]morpholine](/img/structure/B5554126.png)